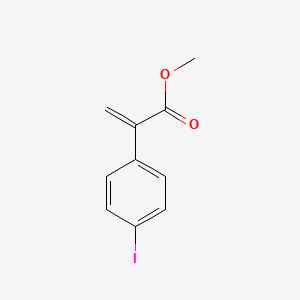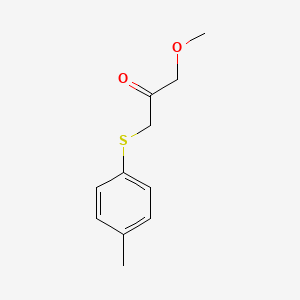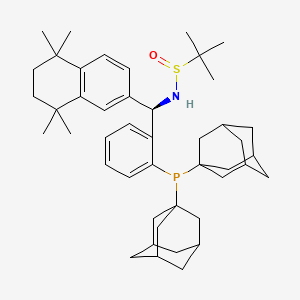![molecular formula C20H26ClN3O2 B13654394 N-(2-Ethylphenyl)-2-([2-[(2-ethylphenyl)amino]-2-oxoethyl]amino)acetamide hydrochloride](/img/structure/B13654394.png)
N-(2-Ethylphenyl)-2-([2-[(2-ethylphenyl)amino]-2-oxoethyl]amino)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-azanediylbis(N-(2-ethylphenyl)acetamide) hydrochloride is a chemical compound with the molecular formula C20H26ClN3O2. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes two acetamide groups linked by an azanediyl bridge, and it is often used as a reference material in analytical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-azanediylbis(N-(2-ethylphenyl)acetamide) hydrochloride typically involves the reaction of N-(2-ethylphenyl)acetamide with an azanediyl compound under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-azanediylbis(N-(2-ethylphenyl)acetamide) hydrochloride involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for pharmaceutical and research applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-azanediylbis(N-(2-ethylphenyl)acetamide) hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2,2’-azanediylbis(N-(2-ethylphenyl)acetamide) hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reference material in analytical chemistry for the calibration of instruments and validation of analytical methods.
Biology: Employed in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and used in the development of new pharmaceutical formulations.
Industry: Utilized in the synthesis of other chemical compounds and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-azanediylbis(N-(2-ethylphenyl)acetamide) hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2,2’-azanediylbis(N-(2-ethylphenyl)acetamide) hydrochloride can be compared with other similar compounds, such as:
Lidocaine: A local anesthetic with a similar structure but different pharmacological properties.
Prilocaine: Another local anesthetic with a similar mechanism of action but different potency and duration of effect.
Bupivacaine: A long-acting local anesthetic with a different chemical structure but similar therapeutic applications.
The uniqueness of 2,2’-azanediylbis(N-(2-ethylphenyl)acetamide) hydrochloride lies in its specific chemical structure and its applications as a reference material in analytical chemistry.
Propiedades
Fórmula molecular |
C20H26ClN3O2 |
|---|---|
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
2-[[2-(2-ethylanilino)-2-oxoethyl]amino]-N-(2-ethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C20H25N3O2.ClH/c1-3-15-9-5-7-11-17(15)22-19(24)13-21-14-20(25)23-18-12-8-6-10-16(18)4-2;/h5-12,21H,3-4,13-14H2,1-2H3,(H,22,24)(H,23,25);1H |
Clave InChI |
HYYOSYBVIUYRDC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1NC(=O)CNCC(=O)NC2=CC=CC=C2CC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-chloro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13654320.png)
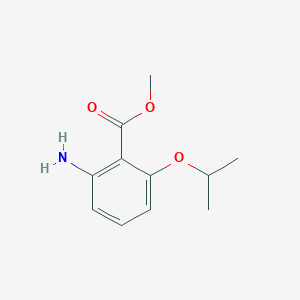
![N-[2-(4-fluorophenyl)ethyl]cyclobutanamine](/img/structure/B13654335.png)

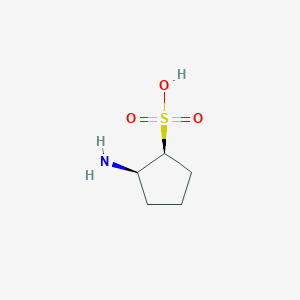
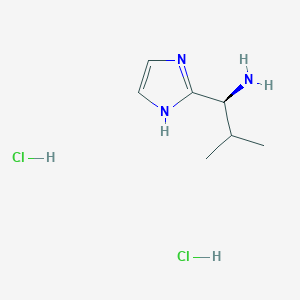



![2-[Benzyl(phenyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B13654378.png)
